4-Fluorobutane-1-sulfonamide
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Overview
Description
4-Fluorobutane-1-sulfonamide is an organosulfur compound with the molecular formula C4H10FNO2S. It is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a butane chain with a fluorine atom at the fourth position.
Mechanism of Action
Target of Action
The primary target of 4-Fluorobutane-1-sulfonamide, similar to other sulfonamides, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby disrupting bacterial growth and replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound effectively halts DNA synthesis and bacterial replication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact on bioavailability would depend on these properties, as well as factors such as drug formulation and patient-specific characteristics.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides needed for DNA synthesis. This halts the replication of the bacteria, effectively controlling the bacterial infection .
Biochemical Analysis
Biochemical Properties
4-Fluorobutane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities . It interacts with various enzymes and proteins, playing a role in biochemical reactions. Sulfonamides act through the blockage of folic acid synthesis , which is crucial for the growth and multiplication of bacteria .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial properties. By inhibiting folic acid synthesis, it disrupts bacterial cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to the synthesis and utilization of folic acid . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobutane-1-sulfonamide typically involves the reaction of 4-fluorobutylamine with sulfonyl chloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 4-fluorobutylamine and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-fluorobutylamine is added dropwise to a solution of sulfonyl chloride in an organic solvent like dichloromethane, followed by the addition of the base.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobutane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with boronic acids or organohalides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
4-Fluorobutane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a similar structure but different substituents.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
4-Fluorobenzenesulfonamide: A structurally similar compound with a benzene ring instead of a butane chain.
Uniqueness: 4-Fluorobutane-1-sulfonamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-fluorobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO2S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYLSJUTCALFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)N)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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